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An In-depth Technical Guide to Ethyl 4-chloro-7-
methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a quinoline derivative of significant

interest in medicinal chemistry and pharmaceutical development. Its core structure serves as a

versatile scaffold and a key intermediate in the synthesis of several targeted therapeutic

agents, most notably tyrosine kinase inhibitors. This technical guide provides a comprehensive

overview of the known physical and chemical properties of this compound, plausible

experimental protocols for its synthesis, and an exploration of its role in the context of drug

discovery, particularly in the development of anticancer therapies. All quantitative data is

presented in structured tables for ease of reference, and key processes are visualized through

detailed diagrams.

Physicochemical Properties
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a multifaceted molecule with a range of

physicochemical properties that are critical to its function as a synthetic intermediate. A

summary of its key properties is provided below.
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Identification and Structure
Property Value

IUPAC Name ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

CAS Number 77156-85-5

Molecular Formula C₁₃H₁₂ClNO₃[1][2]

Molecular Weight 265.69 g/mol [1][2]

Canonical SMILES CCOC(=O)c1cnc2cc(ccc2c1[Cl])OC

InChI Key IXMRUGGFGJIANG-UHFFFAOYSA-N

Calculated Physicochemical Data
The following table summarizes key physicochemical parameters that have been calculated for

this compound. These values are essential for predicting its behavior in various chemical and

biological systems.

Property Value Source

logP 3.6641 Chemdiv

logD 3.6641 Chemdiv

logSw -4.3104 Chemdiv

Hydrogen Bond Acceptors 5 Chemdiv

Polar Surface Area 37.388 Å² Chemdiv

Note: Experimental data for properties such as melting point and boiling point are not readily

available in the surveyed literature. The provided data is based on computational models.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Ethyl 4-chloro-7-
methoxyquinoline-3-carboxylate is not widely published, a plausible synthetic route can be
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constructed based on established methodologies for analogous quinoline derivatives. The

following represents a generalized, multi-step synthesis.

Plausible Synthetic Workflow
The synthesis likely proceeds through a Gould-Jacobs reaction followed by chlorination.
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Starting Materials

Step 1: Condensation

Step 2: Cyclization

Step 3: Chlorination

3-Methoxyaniline

Heat (e.g., in an oil bath)

Diethyl (ethoxymethylene)malonate

Intermediate Anilinomethylene

High-boiling solvent (e.g., Dowtherm A)
Heat

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Phosphorus oxychloride (POCl₃)
Heat

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Click to download full resolution via product page

A plausible synthetic workflow for Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate.
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Detailed Methodologies (Hypothetical)
Step 1: Synthesis of Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate (Intermediate

Anilinomethylene)

In a round-bottom flask, combine equimolar amounts of 3-methoxyaniline and diethyl

(ethoxymethylene)malonate.

Heat the mixture, typically at a temperature of 100-120°C, for 1-2 hours. The reaction can be

monitored by thin-layer chromatography (TLC).

Upon completion, the ethanol byproduct is removed under reduced pressure. The crude

product is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

The crude intermediate from Step 1 is added to a high-boiling point solvent, such as

Dowtherm A or diphenyl ether.

The mixture is heated to a high temperature (typically around 250°C) to induce cyclization.

This reaction is usually complete within 1-2 hours.

Upon cooling, the product precipitates out of the solvent and can be collected by filtration.

The solid is washed with a non-polar solvent like hexane to remove residual high-boiling

solvent.

Step 3: Synthesis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

The dried ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is suspended in an excess of

phosphorus oxychloride (POCl₃).

The mixture is heated to reflux (around 110°C) and maintained at this temperature for

several hours until the reaction is complete, as indicated by TLC.

After cooling, the excess POCl₃ is carefully removed under reduced pressure.

The residue is cautiously quenched with ice water and neutralized with a base (e.g., sodium

bicarbonate solution).
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The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl

acetate).

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent

is evaporated to yield the crude product.

Purification is typically achieved by recrystallization from a suitable solvent system, such as

ethanol/water or ethyl acetate/hexane.

Role in Drug Development
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a crucial building block in the synthesis

of several targeted therapies, particularly multi-kinase inhibitors used in oncology. Its chemical

structure allows for further functionalization, making it an ideal precursor for complex drug

molecules.

A notable application is in the synthesis of Lenvatinib, an oral receptor tyrosine kinase (RTK)

inhibitor.[3] Lenvatinib targets vascular endothelial growth factor (VEGF) receptors, fibroblast

growth factor (FGF) receptors, and other kinases implicated in tumor growth and angiogenesis.

Representative Signaling Pathway: Receptor Tyrosine
Kinase (RTK) Inhibition
The end-products synthesized from Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate often

function by inhibiting receptor tyrosine kinases. The diagram below illustrates a generalized

RTK signaling pathway, which is a common target for such inhibitors.
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A generalized Receptor Tyrosine Kinase (RTK) signaling pathway targeted by inhibitors derived
from this compound.

Spectral Data
While specific, high-resolution spectral data for Ethyl 4-chloro-7-methoxyquinoline-3-
carboxylate is not publicly available in the reviewed literature, several chemical suppliers

indicate its availability upon request. Researchers requiring this data for characterization are

advised to consult commercial suppliers. The expected spectral features would include:

¹H NMR: Signals corresponding to the ethyl ester protons (a quartet and a triplet), aromatic

protons on the quinoline ring, and a singlet for the methoxy group protons.

¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the quinoline ring

system, the methoxy carbon, and the ethyl group carbons.

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C-O

stretches, C-Cl stretch, and aromatic C=C and C-H stretches.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the

compound (265.69 g/mol ) and characteristic fragmentation patterns.

Conclusion
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a compound of considerable

importance in the field of synthetic medicinal chemistry. Its well-defined structure and reactive

sites make it an invaluable intermediate for the construction of complex, biologically active

molecules. While a comprehensive public database of its experimental physical and spectral

properties is lacking, its established role as a precursor to potent tyrosine kinase inhibitors

underscores its significance in the ongoing development of targeted cancer therapies. Further

research into the properties and applications of this and related quinoline derivatives is likely to

yield new opportunities for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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